7-Methylpyrido[2,3-D]pyrimidin-4-amine
Description
The Pyrido[2,3-d]pyrimidine (B1209978) Scaffold as a Privileged Heterocycle in Drug Discovery Research
The pyrido[2,3-d]pyrimidine scaffold is a bicyclic nitrogen-containing heterocyclic system that is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation stems from its demonstrated ability to serve as a versatile ligand for a variety of biological receptors. nih.gov Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, particularly kinases, making it a focal point in the design of novel therapeutic agents. nih.govrsc.org
The fusion of a pyridine (B92270) and a pyrimidine (B1678525) ring creates the pyrido[2,3-d]pyrimidine core, which has been extensively investigated as an analog of quinazoline. nih.gov This scaffold has been integral to the development of numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. rsc.orgnih.govbenthamdirect.comresearchgate.net The structural framework of pyrido[2,3-d]pyrimidines provides a unique template that can be chemically modified at several positions, allowing for the fine-tuning of its pharmacological properties. This adaptability has led to the discovery of potent inhibitors for various enzyme families, such as tyrosine kinases (TKs), phosphoinositide 3-kinases (PI3K), and cyclin-dependent kinases (CDKs). nih.gov
The Significance of 7-Methylpyrido[2,3-D]pyrimidin-4-amine within Pyrido[2,3-d]pyrimidine Research
While the broader pyrido[2,3-d]pyrimidine class has seen extensive research, this compound serves as a crucial, specifically substituted member of this family. Its significance often lies in its role as a key intermediate or a foundational building block in the synthesis of more complex and biologically active molecules. The strategic placement of the methyl group at the 7-position and the amine group at the 4-position provides specific steric and electronic properties that can influence the binding affinity and selectivity of its derivatives for their biological targets.
Research has demonstrated that modifications on the pyrido[2,3-d]pyrimidine core, such as the introduction of a methyl group, can significantly impact the biological activity of the resulting compounds. For instance, derivatives of this scaffold have been synthesized and evaluated for their potential as inhibitors of various kinases, which are pivotal in cancer cell signaling pathways. nih.gov The amine group at the C4 position is a common feature in many biologically active pyrido[2,3-d]pyrimidines, often serving as a key hydrogen bond donor or acceptor in interactions with target proteins. mdpi.com
Overview of Academic Research Perspectives and Methodologies Applied to this compound and its Analogs
The academic exploration of this compound and its analogs encompasses a range of scientific methodologies, from chemical synthesis to biological evaluation and computational modeling.
Synthetic Strategies: Researchers have developed various synthetic routes to access the pyrido[2,3-d]pyrimidine core. nih.govbenthamdirect.com Common methods include condensation reactions and pyridine annelation. nih.gov For instance, one approach involves the reaction of 6-aminouracil (B15529) derivatives with other reagents to construct the fused ring system. researchgate.net The synthesis of analogs often involves multi-step sequences, starting from commercially available pyrimidines or pyridines, followed by cyclization and functional group manipulations to introduce desired substituents. nih.govnih.gov Cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig are also employed to introduce diversity at various positions of the scaffold. mdpi.com
Biological Evaluation: A primary focus of research is the evaluation of the biological activity of these compounds. This typically involves in vitro assays to determine their inhibitory effects against specific enzymes, such as various kinases implicated in cancer. nih.gov For example, studies have assessed the ability of pyrido[2,3-d]pyrimidine derivatives to inhibit kinases like EGFR, which is often mutated in non-small cell lung cancer. nih.gov The antiproliferative activity of these compounds is also frequently tested against a panel of human cancer cell lines. rsc.org
Computational and Spectroscopic Analysis: Modern research on these compounds is often supported by computational studies, such as molecular docking, to predict and understand the binding interactions between the synthesized molecules and their protein targets. nih.gov Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for the structural characterization and confirmation of the synthesized compounds. rsc.orgmdpi.com
Interactive Data Tables
Table 1: Biological Activities of Selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Target/Activity | Reference |
| PD173955 | Bcr/Abl Kinase Inhibitor | nih.gov |
| PD180970 | c-Abl and Bcr/Abl Tyrosine Kinase Inhibitor | nih.gov |
| Palbociclib Intermediate | CDK4/6 Inhibitor Pathway | nih.gov |
| Piritrexim | Dihydrofolate Reductase (DHFR) Inhibitor | nih.gov |
| Pipemidic acid | Antibiotic | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
120266-91-3 |
|---|---|
Molecular Formula |
C8H8N4 |
Molecular Weight |
160.18 g/mol |
IUPAC Name |
7-methylpyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H8N4/c1-5-2-3-6-7(9)10-4-11-8(6)12-5/h2-4H,1H3,(H2,9,10,11,12) |
InChI Key |
PHVSCPZRNLMDJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NC(=C2C=C1)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 7 Methylpyrido 2,3 D Pyrimidin 4 Amine Analogs
Influence of Substituent Variation on Biological Activity Profiles
The biological activity of pyrido[2,3-d]pyrimidine (B1209978) derivatives is significantly influenced by the nature and position of various substituents on the heterocyclic core.
Analysis of N-7 Substituent Effects on Kinase Inhibitory Potency
The N-7 position of the pyrido[2,3-d]pyrimidine scaffold is a key site for modification, and the substituents at this position play a crucial role in determining the kinase inhibitory potency. Studies have shown that introducing different groups at N-7 can modulate the compound's interaction with the target kinase. For instance, the addition of a urea (B33335) or other acyl functionalities at the N-7 position has been explored to enhance the inhibitory activity against various tyrosine kinases. researchgate.net
Correlation between C-5 and C-2 Substituents and Target Inhibition
Substitutions at the C-5 and C-2 positions of the pyrido[2,3-d]pyrimidin-7-one ring system have a demonstrable impact on target inhibition and selectivity. nih.gov While the combination of substituents at C-2 and C-4 is often correlated with the desired biological activity, such as tyrosine kinase inhibition, the substitution pattern at C-5 and C-6 is typically responsible for the selectivity of the compound for one receptor over another. nih.gov
Specifically, the introduction of various substituents at the C-5 position has been a successful strategy for developing highly specific kinase inhibitors. rsc.org For example, a series of C5-substituted pyrido[2,3-d]pyrimidin-7-ones were found to be highly specific inhibitors of the EGFRT790M mutant, a clinically relevant target in non-small cell lung cancer. rsc.org One of the most promising compounds from this series, 9f , exhibited an IC50 value of 0.80 nM against the EGFRT790M mutant and demonstrated exceptional target specificity in a broad kinase panel. rsc.org
At the C-2 position, a range of substituents can be introduced, and these are generally well-tolerated in terms of maintaining potent RIPK2 and NOD cell signaling inhibition. nih.gov However, these modifications did not necessarily improve selectivity against other kinases like ALK2. nih.gov The exploration of various water-solubilizing substituents at the C-2 position has been a key area of investigation in the development of soluble and potent tyrosine kinase inhibitors. researchgate.net
The Role of Lipophilic Functionality at the 7-Amino Group in CDK2 Inhibition
The introduction of lipophilic functionalities at the 7-amino group of the pyrido[2,3-d]pyrimidine scaffold has been shown to significantly enhance the inhibitory effect against cyclin-dependent kinase 2 (CDK2). nih.gov SAR studies have revealed that lipophilic groups, such as a benzene (B151609) ring or a sulfonamide group, can increase the potency of these compounds as CDK2 inhibitors. nih.gov This suggests that a hydrophobic pocket in the ATP-binding site of CDK2 can be effectively targeted by these lipophilic moieties.
Comparative SAR Across Related Heterocyclic Scaffolds
To better understand the unique properties of pyrido[2,3-d]pyrimidines, it is useful to compare their structure-activity relationships with those of related heterocyclic systems.
Structure-Activity Relationships of Pyrido[2,3-d]pyrimidines as Tyrosine Kinase Inhibitors
The pyrido[2,3-d]pyrimidine scaffold is a versatile platform for the development of tyrosine kinase inhibitors. tandfonline.comjocpr.com A variety of derivatives have been synthesized and shown to inhibit a range of tyrosine kinases, including PDGFr, FGFr, EGFr, and c-Src. nih.govtandfonline.com For example, the compound PD180970 is a potent inhibitor of ATP-competitive protein tyrosine kinases and has been shown to reduce the tyrosine phosphorylation of p210Bcr-Abl in human leukemia cells. nih.gov
The substitution pattern on the pyrido[2,3-d]pyrimidine ring is critical for activity. For instance, the presence of a steric bulky group can reduce anticancer efficacy, while the conversion of a thioxo group to a hydrazide moiety can significantly enhance activity against certain cancer cell lines. nih.gov This highlights the importance of both steric and electronic factors in the design of potent tyrosine kinase inhibitors based on this scaffold.
Distinct Inhibitory and Pharmacokinetic Characteristics Compared with Pyrazolo[3,4-d]pyrimidin-4-amine Analogs
While both pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines are important scaffolds in medicinal chemistry, they can exhibit distinct biological and pharmacokinetic profiles. For instance, in the context of dual ERK and PI3K inhibitors, a scaffold-hopping approach that replaced a 1H-pyrazolo[3,4-d]pyrimidine core with a pyrido[3,2-d]pyrimidine (B1256433) scaffold resulted in a compound with suitable inhibitory activities against both ERK2 and PI3Kα. nih.gov In contrast, the corresponding pyrido[2,3-d]pyrimidine analog showed significantly weaker inhibitory activity against these kinases. nih.gov This demonstrates that even subtle changes in the heterocyclic core can lead to profound differences in biological activity.
Furthermore, in the development of EGFR inhibitors, both pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds have been utilized. nih.gov While potent inhibitors have been developed from both series, the specific structure-activity relationships and the optimal substitution patterns for each scaffold can differ, leading to distinct pharmacological profiles.
A Comparative Analysis of Pyrido[2,3-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Analogs in Kinase Inhibition
A direct head-to-head comparison of the kinase inhibitory activities of 7-methylpyrido[2,3-d]pyrimidin-4-amine analogs and pyrrolo[2,3-d]pyrimidine analogs is not extensively documented in publicly available scientific literature. Research has predominantly focused on the structure-activity relationships (SAR) of each scaffold independently against various kinase targets. This report synthesizes the existing, separate bodies of research to provide a comparative perspective on their potential as kinase inhibitors.
The pyrido[2,3-d]pyrimidine core has been a subject of investigation for its anticancer properties, with studies exploring its efficacy as an inhibitor of several protein kinases. nih.gov Similarly, the pyrrolo[2,3-d]pyrimidine scaffold, an isostere of adenine (B156593), is a well-established framework for the design of ATP-competitive kinase inhibitors. nih.gov
Kinase Inhibition Profiles
Pyrido[2,3-d]pyrimidine Analogs:
Research into pyrido[2,3-d]pyrimidine derivatives has revealed their potential to inhibit a range of tyrosine kinases. For instance, a series of these compounds were evaluated for their inhibitory effects on fibroblast growth factor receptor (FGFr), platelet-derived growth factor receptor (PDGFr), epidermal growth factor receptor (EGFr), and the proto-oncogene tyrosine-protein kinase Src. capes.gov.br These studies have been instrumental in identifying lead compounds with broad-spectrum or selective kinase inhibition profiles. nih.govcapes.gov.br
Pyrrolo[2,3-d]pyrimidine Analogs:
The pyrrolo[2,3-d]pyrimidine nucleus is a key component in numerous approved and clinical-trial-stage kinase inhibitors. nih.gov This scaffold has been successfully utilized to develop inhibitors for a variety of kinases, including but not limited to Janus kinases (JAK), spleen tyrosine kinase (Syk), and Bruton's tyrosine kinase (BTK). Furthermore, specific derivatives have been investigated for their inhibitory action against p21-activated kinase 4 (PAK4) and calcium-dependent protein kinases found in parasites. nih.govnih.gov A comprehensive review highlights the extensive research into pyrrolo[2,3-d]pyrimidines as inhibitors of EGFR and vascular endothelial growth factor receptor (VEGFR). rjeid.comnih.gov
Structure-Activity Relationship (SAR) Insights
While a direct comparative SAR study is unavailable, independent research on each scaffold provides insights into the structural modifications that influence their kinase inhibitory activity.
For pyrrolo[2,3-d]pyrimidine derivatives, extensive SAR studies have been conducted. For example, research on PAK4 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold has shown that substitutions at various positions on the heterocyclic core significantly impact inhibitory potency. nih.govmdpi.com Molecular dynamics simulations have further elucidated the binding modes of these inhibitors within the kinase active site. nih.govmdpi.com
In the case of pyrido[2,3-d]pyrimidines , SAR studies have also been a focus. A notable example is the development of PD173955, a potent inhibitor of the Bcr/Abl tyrosine kinase, including imatinib-resistant mutants. nih.gov
Biological Activity and Pharmacological Profiles of 7 Methylpyrido 2,3 D Pyrimidin 4 Amine Analogs
Enzyme Inhibition Potentials
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-Dependent Kinases are a family of protein kinases that play a critical role in regulating the cell cycle. The aberrant activity of CDKs is a common feature in many cancers, making them attractive targets for therapeutic intervention. Analogs based on the pyrido[2,3-d]pyrimidine (B1209978) structure have been extensively investigated as CDK inhibitors.
The CDK2/Cyclin A complex is essential for the progression of the cell cycle through the S phase. Inhibition of this complex can lead to cell cycle arrest and apoptosis. Certain pyrrolo[2,3-d]pyrimidine derivatives have shown significant inhibitory activity against CDK2. For instance, compound 5k , a halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide', was identified as a potent inhibitor of CDK2 with an IC50 value of 204 nM. mdpi.com X-ray crystallography studies of representative pyrido[2,3-d]pyrimidin-7-one compounds bound to CDK2 have revealed that these molecules occupy the ATP-binding site of the kinase. nih.gov
Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Analogs against CDK2/Cyclin A
| Compound ID | Structure | IC50 (nM) | Source |
|---|
| 5k | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivative | 204 | mdpi.com |
Note: The table is populated with available data. Further research may reveal more analogs with CDK2/Cyclin A inhibitory activity.
The CDK4/Cyclin D1 complex is a key regulator of the G1 phase of the cell cycle. Its inhibition is a validated strategy for the treatment of certain types of cancer. The pyrido[2,3-d]pyrimidin-7-one scaffold has been a particularly fruitful starting point for the development of potent and selective CDK4 inhibitors. researchgate.netmdpi.comusm.my Analysis of over 60 analogs of 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one has led to the identification of compounds with IC50 values as low as 0.004 µM for CDK4. nih.gov
Further optimization of this scaffold led to the discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) , a potent inhibitor of CDK4/Cyclin D1. acs.orgnih.gov Structure-activity relationship (SAR) studies on a series of pyrido[2,3-d]pyrimidin-7-ones have provided insights into the structural requirements for potent CDK4 inhibition. nih.govjapsonline.com
Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Analogs against CDK4/Cyclin D1
| Compound ID | Structure | IC50 (µM) | Source |
|---|---|---|---|
| 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one analog | Not specified | 0.004 | nih.gov |
| 7x | 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile | Not specified | acs.orgnih.gov |
Note: The table is populated with available data. "Not specified" indicates that the source confirms potent inhibition but does not provide a specific IC50 value in the abstract.
ARK5 (AMPK-related kinase 5) is involved in regulating cell survival and has been identified as a potential target in cancer therapy. Research has shown that some pyrido[2,3-d]pyrimidine derivatives can act as multi-kinase inhibitors, targeting both CDKs and other kinase families. The compound 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) , in addition to being a potent CDK4 inhibitor, also demonstrates potent inhibitory activity against ARK5 kinase. acs.orgnih.gov
Table 3: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Analogs against ARK5 Kinase
| Compound ID | Structure | Potency | Source |
|---|
| 7x | 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile | Potent inhibitor | acs.orgnih.gov |
Note: The table is populated with available data. "Potent inhibitor" indicates that the source confirms significant activity but does not provide a specific IC50 value in the abstract.
Tyrosine Kinase (TK) Inhibition
Tyrosine kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues in proteins. They are critical components of signaling pathways that control cell growth, proliferation, differentiation, and survival.
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. Pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized as potent inhibitors of EGFR, including its mutated forms that are resistant to first-generation inhibitors.
One study reported a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, with compound 8a showing the highest inhibitory activities against both wild-type EGFR (EGFR-WT) and the resistant T790M mutant, with IC50 values of 0.099 µM and 0.123 µM, respectively. nih.gov Another series of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives yielded compound B1 , which exhibited an IC50 of 13 nM against the double mutant EGFR-L858R/T790M, with over 76-fold selectivity compared to EGFR-WT. nih.govtandfonline.comtandfonline.com Furthermore, the pyrrolo[2,3-d]pyrimidine derivative 5k also demonstrated significant inhibitory activity against EGFR with an IC50 of 79 nM. mdpi.com
Table 4: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Analogs against EGFR Kinase
| Compound ID | Structure | Target | IC50 (nM) | Source |
|---|---|---|---|---|
| 8a | pyrido[2,3-d]pyrimidin-4(3H)-one derivative | EGFR-WT | 99 | nih.gov |
| 8a | pyrido[2,3-d]pyrimidin-4(3H)-one derivative | EGFR-T790M | 123 | nih.gov |
| B1 | pyrido[2,3-d]pyrimidine derivative | EGFR-L858R/T790M | 13 | nih.govtandfonline.comtandfonline.com |
| 5k | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivative | EGFR | 79 | mdpi.com |
Platelet-Derived Growth Factor Receptor (PDGFR) Kinase Inhibition
Analogs of the pyrido[2,3-d]pyrimidine class have been investigated for their ability to inhibit Platelet-Derived Growth Factor Receptor (PDGFR), a key receptor tyrosine kinase involved in cell proliferation and angiogenesis. One study identified a potent multi-kinase inhibitor based on this scaffold, designated as compound 65 , which demonstrated significant activity against PDGFr with an IC50 value of 1.11 μM rsc.org. Another analog, NP506 , was also shown to inhibit the tyrosine phosphorylation of PDGF receptors nih.gov. Research has also highlighted 2-amino-6-(2,6-dichlorophenyl)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one as a notable inhibitor of PDGFr tyrosine kinase researchgate.net.
Table 1: PDGFR Inhibitory Activity of Pyrido[2,3-d]pyrimidine Analogs
| Compound | Target | IC50 (μM) |
|---|
c-Abl and Bcr/Abl Kinase Inhibition
The pyrido[2,3-d]pyrimidine core is central to a class of potent inhibitors targeting the Abl and Bcr-Abl tyrosine kinases, which are critical drivers in chronic myelogenous leukemia (CML). Several analogs have shown picomolar to nanomolar efficacy, including against mutants resistant to other therapies.
PD180970 is a well-characterized ATP-competitive inhibitor from this class. In vitro, it potently inhibits the autophosphorylation of p210Bcr-Abl with an IC50 of 5 nM and the kinase activity of purified recombinant Abl with an IC50 of 2.2 nM researchgate.net. Other studies have reported an IC50 of 2.5 nM for its ability to reduce Bcr/Abl tyrosine phosphorylation rsc.org. This compound has also demonstrated effectiveness against imatinib-resistant CML cells rsc.orgresearchgate.net.
PD173955 , another analog, shows high potency with an IC50 of 1-2 nM in Bcr-Abl kinase inhibition assays nih.govgoogle.com. It effectively suppressed the growth of a Bcr-Abl dependent cell line with an IC50 value of 2.5 nM rsc.org.
Among the studied analogs, PD166326 has emerged as a particularly potent agent. It is described as the most potent inhibitor of Bcr-Abl-dependent cell growth and functions as a dual Src/Abl inhibitor nih.govgoogle.com. It inhibits c-Abl and Src kinases in vitro with IC50 values of 8 nM and 6 nM, respectively nih.govnih.gov. In direct Bcr-Abl kinase assays, it demonstrated an IC50 between 100-200 pM and inhibited primary Bcr-Abl-positive CML cells with an IC50 of 2 nM nih.gov.
Table 2: c-Abl and Bcr/Abl Inhibitory Activity of Pyrido[2,3-d]pyrimidine Analogs
| Compound | Target | IC50 |
|---|---|---|
| PD180970 | Purified Abl Kinase | 2.2 nM researchgate.net |
| PD180970 | p210Bcr-Abl Autophosphorylation | 5 nM researchgate.net |
| PD173955 | Bcr-Abl Kinase | 1-2 nM nih.govgoogle.com |
| PD166326 | c-Abl Kinase | 8 nM nih.govnih.gov |
Src Tyrosine Kinase Inhibition
The Src family of non-receptor tyrosine kinases are also key targets for pyrido[2,3-d]pyrimidine analogs. These kinases are involved in various signaling pathways that regulate cell growth, differentiation, and survival. The dual-specificity inhibitor PD166326 demonstrates potent inhibition of Src kinase with an IC50 of 6 nM nih.govnih.gov. The related compound PD180970 was initially identified as a Src tyrosine kinase inhibitor before its potent activity against Bcr-Abl was characterized researchgate.net. Additionally, the multi-kinase inhibitor compound 65 was found to inhibit c-Src with an IC50 of 0.22 μM rsc.org.
Table 3: Src Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Analogs
| Compound | Target | IC50 |
|---|---|---|
| PD166326 | Src | 6 nM nih.govnih.gov |
Spleen Tyrosine Kinase (SYK) Inhibition
While the pyrido[2,3-d]pyrimidine scaffold is a known privileged structure for kinase inhibition, specific research on its direct analogs as Spleen Tyrosine Kinase (SYK) inhibitors is limited in the available literature. However, studies on the closely related isomeric scaffold, 4-aminopyrido[4,3-d]pyrimidine, have identified potent SYK inhibitors. For instance, the compounds SKI-G-618 and SKI-O-85 are derivatives of 4-aminopyrido[4,3-d]pyrimidin-5(6H)-one and have been studied for their interaction with SYK frontiersin.org. SKI-G-618, in particular, was shown to strongly inhibit the phosphorylation of both SYK and its downstream substrate Vav in cellular assays frontiersin.org. These findings on a related core structure suggest the potential for developing SYK inhibitors based on various pyridopyrimidine scaffolds.
Receptor Tyrosine Kinase (RET) Inhibition
Inhibition of the Receptor Tyrosine Kinase (RET) is a therapeutic strategy for certain types of cancer. Currently, there is limited specific data in the scientific literature on pyrido[2,3-d]pyrimidine analogs as direct RET inhibitors. Research has instead focused on other related heterocyclic systems. For example, a significant effort has been directed towards the pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of the purine (B94841) nucleus, which has yielded potent and selective RET inhibitors nih.gov. The optimization of this pyrrolo[2,3-d]pyrimidine core has led to compounds with potent in vitro RET kinase inhibition and robust in vivo efficacy in RET-driven tumor models nih.gov. This success highlights a promising direction, though the potential of the specific pyrido[2,3-d]pyrimidine core against RET remains an area for further exploration.
Activin Receptor-Like Kinase 2 (ALK2) Inhibition
Activin Receptor-Like Kinase 2 (ALK2), a type I BMP receptor, has been identified as a target of pyrido[2,3-d]pyrimidin-7-one analogs, often as a secondary target during the development of inhibitors for other kinases. For example, PD180970 was found to be a modest ALK2 inhibitor with an IC50 of approximately 1 μM nih.gov. The addition of a solubilizing group to this series led to PD166285 , which demonstrated potent ALK2 inhibition with an IC50 value of 0.021 μM nih.gov. Conversely, in the development of selective RIPK2 inhibitors, compounds were specifically designed to minimize ALK2 activity. The highly selective RIPK2 inhibitor UH15-15 exhibits over 300-fold selectivity against the structurally related ALK2 nih.gov.
Table 4: ALK2 Inhibitory Activity of Pyrido[2,3-d]pyrimidine Analogs
| Compound | Target | IC50 (μM) |
|---|---|---|
| PD180970 | ALK2 | ~ 1 nih.gov |
Receptor-Interacting Protein Kinase-2 (RIPK2) Inhibition
A pyrido[2,3-d]pyrimidin-7-one based class of compounds has been specifically developed as potent inhibitors of Receptor-Interacting Protein Kinase-2 (RIPK2), an enzyme involved in pro-inflammatory signaling pathways. Within this class, PD166285 was found to be a potent inhibitor of RIPK2, with an IC50 value of 0.013 μM nih.gov. Further optimization to enhance selectivity and potency led to the development of UH15-15 (also referred to as compound 33). UH15-15 is a highly potent and selective RIPK2 inhibitor with an IC50 of 8 nM nih.gov. This compound was designed to have optimal interactions within the kinase domain, affording it high selectivity over the related ALK2 kinase nih.gov.
Table 5: RIPK2 Inhibitory Activity of Pyrido[2,3-d]pyrimidine Analogs
| Compound | Target | IC50 (μM) |
|---|---|---|
| PD166285 | RIPK2 | 0.013 nih.gov |
Dual Specificity Protein Kinase TTK (Mps1 kinase) Inhibition
The Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its overexpression in various cancers makes it an attractive therapeutic target. Analogs of the pyrido[2,3-d]pyrimidine scaffold have been developed as potent and selective TTK inhibitors.
A series of pyrido[2,3-d]pyrimidin-7(8H)-ones were designed and synthesized as orally bioavailable TTK inhibitors. nih.gov One notable compound from this series, 5o , demonstrated a strong binding affinity to TTK with a dissociation constant (Kd) of 0.15 nM. nih.gov In enzymatic assays, it potently inhibited TTK kinase activity with an IC50 value of 23 nM. nih.gov This inhibition translated to cellular effects, including the induction of chromosome missegregation and suppression of proliferation across various human cancer cell lines with low micromolar IC50 values. nih.gov Another related analog, BOS172722 , which features a pyrido[3,4-d]pyrimidine (B3350098) core, has also been identified as a selective Mps1 kinase inhibitor and has shown promise in preclinical models for triple-negative breast cancer. nih.gov
Bruton's Tyrosine Kinase (BTK) Inhibition
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a validated target for B-cell malignancies and autoimmune diseases. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a close analog of the pyrido[2,3-d]pyrimidine core, has been successfully utilized to develop potent and reversible BTK inhibitors. mdpi.comnih.gov
In one study, researchers designed a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives based on the structure of a known preclinical drug. nih.gov This effort led to the identification of compound 4x , which exhibited superior potency in both enzymatic and cellular assays compared to the reference compound. It displayed an IC50 of 4.8 nM against the BTK enzyme and an IC50 of 17 nM in cellular inhibition assays. nih.gov Another study identified compound 20 , also a 7H-pyrrolo[2,3-d]pyrimidine derivative, as a covalent irreversible BTK inhibitor with an IC50 of 21.7 nM. mdpi.com This compound showed moderate selectivity for BTK and exhibited potent anti-arthritic activity in a collagen-induced arthritis mouse model, with efficacy comparable to the approved drug Ibrutinib. mdpi.com
Calcium-Dependent Protein Kinase (CDPK) Inhibition
Calcium-dependent protein kinases are essential for the life cycle of various apicomplexan parasites, which are responsible for diseases like malaria and cryptosporidiosis. These kinases are absent in humans, making them highly attractive and selective drug targets.
Plasmodium falciparum CDPKs (PfCDPK1, PfCDPK4) Inhibition
In Plasmodium falciparum, the parasite responsible for the most severe form of malaria, PfCDPK1 and PfCDPK4 are vital for parasite motility and sexual reproduction, respectively. nih.gov Analogs based on the 7H-pyrrolo[2,3-d]pyrimidine-4-amine scaffold have been designed as "bumped kinase inhibitors" targeting these enzymes. nih.govnih.gov These inhibitors are engineered to fit into the ATP-binding pocket of the parasite kinase, which possesses a smaller "gatekeeper" residue than most human kinases, thereby ensuring selectivity. nih.gov
A study focused on designing such inhibitors led to the synthesis of several compounds with promising activity. nih.govresearch-nexus.net Three compounds (2b, 2f, and 2g ) showed significant inhibitory activity against PfCDPK4, while one compound (2h ) was active against PfCDPK1. nih.gov
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 2b | PfCDPK4 | 0.530 |
| 2f | PfCDPK4 | 0.210 |
| 2g | PfCDPK4 | 0.280 |
| 2h | PfCDPK1 | 0.589 |
Cryptosporidium parvum CDPK1 (CpCDPK1) Inhibition
Cryptosporidium parvum is a protozoan parasite that causes severe diarrheal disease, particularly in immunocompromised individuals and young children. nih.gov CpCDPK1 is essential for the parasite's survival and has been a key target for drug development. nih.gov Both 7H-pyrrolo[2,3-d]pyrimidin-4-amine and pyridopyrimidinone analogs have emerged as potent inhibitors of CpCDPK1. nih.govnih.gov
Researchers have described a series of 7H-pyrrolo[2,3-d]pyrimidin-4-amine-based inhibitors that potently inhibit the CpCDPK1 enzyme and block parasite proliferation in the low micromolar range. nih.gov Interestingly, some substituent groups that conferred low potency on a pyrazolopyrimidine scaffold showed enhanced efficacy when attached to the pyrrolopyrimidine core. nih.gov For example, inhibitor 18 , a pyrrolopyrimidine analog, was significantly more potent against CpCDPK1 than its pyrazolopyrimidine counterpart (inhibitor 11 ). nih.gov
Separately, a screening effort identified pyridopyrimidinones as a new class of CpCDPK1 inhibitors. nih.govwpunj.edu Optimization of this series led to compound 7 (UH15-16) , which potently inhibited CpCDPK1 with an IC50 of 10 nM and blocked the growth of multiple C. parvum strains with EC50 values ranging from 12-40 nM. nih.gov Further work aimed at improving selectivity led to WIN1-158 , a second-generation inhibitor that retained potent CpCDPK1 inhibition (IC50 <10 nM) while having over 1,000-fold selectivity against human Src kinase. tdl.org
| Compound | Scaffold | Target Kinase | IC50 (nM) |
|---|---|---|---|
| Inhibitor 18 | Pyrrolo[2,3-d]pyrimidine | CpCDPK1 | Data not specified as value, but significantly more potent than analog |
| Compound 7 (UH15-16) | Pyridopyrimidinone | CpCDPK1 | 10 |
| WIN1-158 | Pyridopyrimidinone | CpCDPK1 | <10 |
Protein Kinase CK2 Inhibition
Protein Kinase CK2 is a serine/threonine kinase involved in a vast number of cellular processes, including cell growth, proliferation, and apoptosis. mdpi.com Its elevated activity is linked to various cancers. While direct evidence for pyrido[2,3-d]pyrimidine analogs as CK2 inhibitors is limited in the available literature, related heterocyclic scaffolds have shown significant activity. For instance, a thieno[2,3-d]pyrimidine derivative, NHTP23 , was identified as an extremely active and selective CK2 inhibitor with an IC50 value of 0.01 µM. mdpi.com Thieno[2,3-d]pyrimidines are close structural isosteres of pyrido[2,3-d]pyrimidines, suggesting that the latter scaffold may also hold potential for the development of CK2 inhibitors.
Phosphatidylinositol-3 Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Inhibition
The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, controlling cell proliferation, survival, and metabolism. nih.gov Dual inhibition of both PI3K and mTOR is a promising therapeutic strategy to overcome feedback loops that can limit the efficacy of single-target agents. mdpi.com Several series of pyrido[2,3-d]pyrimidine derivatives have been identified as potent dual PI3K/mTOR inhibitors. nih.govnih.gov
One study reported a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives as novel and potent dual inhibitors. nih.gov Another compound from a related series, PF-04691502 {2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido-[2,3-d]pyrimidin-7(8H)-one}, also demonstrated potent dual inhibitory effects. nih.gov Additionally, the discovery of pyridopyrimidinones as dual PI3K/mTOR inhibitors led to the identification of compound 31 , which showed high enzymatic activity against both kinases and demonstrated in vivo efficacy in a tumor xenograft model. acs.org Structure-activity relationship (SAR) studies on pyrido[2,3-d]pyrimidine-2,4-diamines have also contributed to the identification of highly selective mTOR inhibitors. researchgate.net
| Compound Series/Name | Scaffold | Target(s) | Key Findings |
|---|---|---|---|
| 2-amino-4-methylpyrido[2,3-d]pyrimidines | Pyrido[2,3-d]pyrimidine | PI3K/mTOR | Identified as structurally novel and potent dual inhibitors. nih.gov |
| PF-04691502 | Pyrido[2,3-d]pyrimidinone | PI3K/mTOR | Potent dual inhibitor, inhibits downstream effectors. nih.gov |
| Compound 31 | Pyridopyrimidinone | PI3K/mTOR | High enzyme activity and in vivo efficacy. acs.org |
Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) Inhibition
While the pyrido[2,3-d]pyrimidine scaffold is recognized for its kinase inhibitory potential, a review of the available scientific literature did not yield specific studies detailing the direct inhibition of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) by 7-methylpyrido[2,3-d]pyrimidin-4-amine or its close analogs. The research on this particular heterocyclic system has been more focused on other kinase families.
Non-Kinase Enzyme Inhibition
Analogs of this compound have demonstrated notable inhibitory activity against several non-kinase enzymes, particularly Dihydrofolate Reductase and to a lesser extent, phosphodiesterases.
Dihydrofolate Reductase (DHFR) Inhibition
The pyrido[2,3-d]pyrimidine core is a well-established pharmacophore for the inhibition of Dihydrofolate Reductase (DHFR), an essential enzyme in the synthesis of purines and thymidylate, making it a crucial target for anticancer and antimicrobial therapies. nih.gov Various analogs of this compound have been synthesized and evaluated as DHFR inhibitors. nih.gov The activity of these compounds is often attributed to their structural similarity to folic acid, allowing them to bind to the active site of the DHFR enzyme. nih.gov
A novel series of pyrido[2,3-d]pyrimidines was designed and synthesized as selective and potent DHFR inhibitors, particularly against opportunistic infections like Pneumocystis jirovecii and Toxoplasma gondii. nih.gov For instance, compound 26 from a synthesized series was identified as a highly selective and potent inhibitor of Pneumocystis jirovecii DHFR (pjDHFR). nih.gov Molecular modeling studies have helped to elucidate the binding modes of these inhibitors within the DHFR active site, explaining their potency and selectivity. nih.gov
| Compound/Analog | Target DHFR | IC50 | Reference |
| Compound 26 | pjDHFR | Potent Inhibition | nih.gov |
This table is interactive. Click on the headers to sort.
Phosphodiesterase 3 (PDE3) Inhibition
The investigation of this compound analogs as inhibitors of phosphodiesterase 3 (PDE3) is an area with limited specific data in the current body of scientific literature. While the broader class of pyridopyrimidines has been explored for phosphodiesterase inhibition, much of the focus has been on other PDE subtypes, such as PDE4. mdpi.com Human malignant melanoma has been found to have PDE3 activity, suggesting it could be a potential target for antineoplastic medications. nih.gov However, specific inhibitors of PDE3 did not affect the growth of these cells. nih.gov Some research has explored pyrido[2,3-d]pyrimidin-7-one derivatives as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), highlighting the potential of this scaffold to interact with phosphodiesterases. nih.gov
Antiproliferative and Anticancer Activities
A significant body of research has been dedicated to evaluating the antiproliferative and anticancer activities of this compound analogs against a variety of human carcinoma cell lines.
Growth Inhibitory Effects on Human Carcinoma Cell Lines (e.g., HepG-2, HCT-116, PC-3, MCF-7, A-549, K562, SNU638, A431)
Substituted pyrido[2,3-d]pyrimidines have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. ekb.eg These compounds have shown inhibitory effects against hepatic (HepG-2), colon (HCT-116), prostate (PC-3), breast (MCF-7), and lung (A-549) cancer cells. ekb.egnih.gov
For example, a series of novel pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and screened for their cell viability against A-549, PC-3, HCT-116, and MCF-7 cell lines. nih.gov Certain derivatives exhibited potent cytotoxic activities. nih.gov Another study reported on substituted pyrido[2,3-d]pyrimidines that were effective in reducing the proliferation of HepG-2, PC-3, and HCT-116 tumor cell lines, with one compound showing IC50 values of 0.3 µM, 6.6 µM, and 7 µM, respectively. ekb.eg
Furthermore, novel cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been identified as anticancer agents, with some compounds showing greater efficacy against MCF-7 and HepG2 cell lines than the standard treatment, taxol. mdpi.com Specifically, non-fused cyanopyridones demonstrated the best antiproliferative activities against the MCF-7 cell line with IC50 values of 1.77 and 1.39 μM. mdpi.com
| Cell Line | Compound/Analog | IC50 (µM) | Reference |
| HepG-2 | Substituted pyrido[2,3-d]pyrimidine | 0.3 | ekb.eg |
| HCT-116 | Substituted pyrido[2,3-d]pyrimidine | 7 | ekb.eg |
| PC-3 | Substituted pyrido[2,3-d]pyrimidine | 6.6 | ekb.eg |
| MCF-7 | Non-fused cyanopyridone 5a | 1.77 | mdpi.com |
| MCF-7 | Non-fused cyanopyridone 5e | 1.39 | mdpi.com |
| HepG-2 | Pyridopyrimidine 6b | 2.68 | mdpi.com |
| HepG-2 | Non-fused cyanopyridone 5a | 2.71 | mdpi.com |
| PC-3 | Pyrido[2,3-d] researchgate.netresearchgate.netrsc.orgtriazolo[4,3-a]pyrimidine 15f | 0.36 | researchgate.net |
| A-549 | Pyrido[2,3-d] researchgate.netresearchgate.netrsc.orgtriazolo[4,3-a]pyrimidine 15f | 0.41 | researchgate.net |
| MCF-7 | Compound 4 | 0.57 | rsc.org |
This table is interactive. Click on the headers to sort.
Apoptosis Induction in Tumor Cells
In addition to inhibiting cell proliferation, several analogs of this compound have been shown to induce apoptosis, or programmed cell death, in tumor cells. This is a key mechanism for the efficacy of many anticancer drugs.
One study found that a novel series of pyrido[2,3-d]pyrimidine derivatives induced apoptosis in PC-3 and MCF-7 cells. researchgate.net The mechanism of apoptosis induction was shown to involve the activation of caspase-3 and Bax, upregulation of p53, and downregulation of the anti-apoptotic protein Bcl-2. researchgate.net Another potent derivative was found to induce apoptosis in PC-3 cells by arresting the cell cycle in the pre-G1 phase and causing a 5.3-fold increase in the level of caspase-3. nih.gov
Furthermore, a specific pyrido[2,3-d] researchgate.netresearchgate.netrsc.orgtriazolo[4,3-a]pyrimidine derivative was found to induce apoptosis in PC-3 cells through a caspase-3 dependent pathway and by enhancing the expression of the cell cycle inhibitor p21. researchgate.net More recently, a novel bioactive pyrido[2,3-d]pyrimidine derivative was shown to induce dramatic apoptotic cell death in MCF-7 cells, with a 58.3-fold increase in the death rate compared to untreated cells. rsc.org This was accompanied by the upregulation of pro-apoptotic genes such as p53, Bax, and caspases-3, 8, and 9, and the downregulation of the anti-apoptotic gene Bcl-2. rsc.org
Activity against Specific Malignancies (e.g., Non-Hodgkin's Lymphomas, Chronic Myelogenous Leukemia, Breast Cancer)
Analogs of this compound, particularly those belonging to the broader pyrido[2,3-d]pyrimidine class, have demonstrated significant potential as anticancer agents, with notable activity against various hematological and solid tumors.
Non-Hodgkin's Lymphomas (NHL) A novel series of 4-aminopyrido[2,3-d]pyrimidines has been identified for its activity against non-Hodgkin's lymphomas. nih.gov One compound, 4-amino-2-arylamino-6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-(8H)-one (designated as compound 19) , effectively inhibits key tyrosine kinases in the B cell receptor (BCR) signaling pathway, which is crucial for the proliferation of mature B cell neoplasms. nih.gov This compound exhibited significant antiproliferative activity against a panel of 20 NHL cell lines, with GI50 values ranging from 1.3 to 6.9 µM at 24 hours. nih.gov The mechanism of action is linked to a substantial inhibition (20-90%) of the phosphorylation of BCR-related kinases, including Btk, Syk, and Lyn. nih.gov
Chronic Myelogenous Leukemia (CML) The Bcr-Abl tyrosine kinase is a primary molecular target in the treatment of Chronic Myelogenous Leukemia. nih.govresearchgate.net Analogs with a (phenylamino)pyrimidine structure have been developed as potential competitive inhibitors of this enzyme. nih.gov In one study, new 1,2,3-triazole derivatives were synthesized and evaluated against the K562 CML cell line, which expresses the Bcr-Abl-1 enzyme. Three of these compounds showed promising inhibitory activities with IC50 values between 1.0 and 7.3 µM. nih.gov Furthermore, a family of pyrazolo[3,4-d]pyrimidines has been identified as dual Src/Bcr-Abl inhibitors. researchgate.net Compounds from this family, specifically 8j and 8k , demonstrated nanomolar activities in both enzymatic and cellular assays, highlighting their potential as therapeutic candidates for CML. researchgate.net
Breast Cancer The pyrido[2,3-d]pyrimidin-7-one scaffold is a privileged structure for developing inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. researchgate.net Specifically, the introduction of a methyl group at the C-5 position of this template can confer excellent selectivity for Cdk4. researchgate.net This has led to the development of highly potent and selective Cdk4 inhibitors that show strong antiproliferative activity against human tumor cells, including MDA-MB-435 human breast carcinoma. researchgate.net The most prominent example is Palbociclib , a CDK4/6 inhibitor with a pyrido[2,3-d]pyrimidin-7-one core, which has been approved by the FDA for the treatment of certain types of breast cancer. mdpi.com Other studies have explored different substitutions on related heterocyclic systems, such as 7-aminosubstituted pyrido[2,3-b]pyrazines, which also showed efficacy in HER2 amplified breast cancer xenograft models. nih.gov
Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Analogs
| Compound Class/Name | Malignancy | Cell Line / Model | Key Findings |
|---|---|---|---|
| 4-Aminopyrido[2,3-d]pyrimidines (Compound 19) | Non-Hodgkin's Lymphoma | Panel of 20 NHL cell lines | GI50: 1.3-6.9 µM at 24h; Inhibits Btk, Syk, Lyn phosphorylation. nih.gov |
| (Phenylamino)pyrimidine-1,2,3-triazole derivatives | Chronic Myelogenous Leukemia | K562 | IC50: 1.0-7.3 µM; Targets Bcr-Abl-1 tyrosine kinase. nih.gov |
| Pyrazolo[3,4-d]pyrimidines (8j, 8k) | Chronic Myelogenous Leukemia | K562 | Nanomolar activity; Dual Src/Bcr-Abl inhibitors. researchgate.net |
| Palbociclib (Pyrido[2,3-d]pyrimidin-7-one) | Breast Cancer | General | FDA-approved CDK4/6 inhibitor. mdpi.com |
| 5-Methyl-pyrido[2,3-d]pyrimidin-7-ones | Breast Cancer | MDA-MB-435 xenografts | Potent and selective Cdk4 inhibitors with antiproliferative activity. researchgate.net |
| 7-Aminosubstituted pyrido[2,3-b]pyrazines | Breast Cancer | HCC1954 xenograft model | Inhibited tumor growth in a HER2 amplified model. nih.gov |
Antimicrobial and Antiprotozoal Activities
Derivatives of the pyrido[2,3-d]pyrimidine core have been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens. A study on novel pyrido[2,3-d]pyrimidin-4(1H)-ones showed moderate antibacterial properties against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, as well as Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. researchgate.net Certain derivatives also displayed high antifungal potency, with one compound in particular showing a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against Geotrichum candidum. researchgate.net The antimicrobial potential of this scaffold extends to mycobacteria, with research into pyrido-[2,3-d]-pyrimidin-2-amine analogues as antimycobacterial agents. researchgate.net Specifically, thymidylate kinase in Mycobacterium tuberculosis (MtbTMPK) has been identified as an attractive target for drugs based on this chemical structure. researchgate.net
Table 2: Antimicrobial Activity of Pyrido[2,3-d]pyrimidin-4(1H)-one Analogs
| Organism Type | Species | Activity (MIC) | Reference |
|---|---|---|---|
| Gram-positive Bacteria | Bacillus cereus, Staphylococcus aureus | Moderate | researchgate.net |
| Gram-negative Bacteria | Pseudomonas aeruginosa, Escherichia coli | Moderate | researchgate.net |
| Fungi | Geotrichum candidum, Candida albicans, Trichophyton rubrum, Aspergillus flavus | MICs ranging from 4-50 µg/mL | researchgate.net |
| Mycobacteria | Mycobacterium tuberculosis H37Ra | Active (MIC50=35 µM for a related analog) | researchgate.net |
The broader class of pyrimidine (B1678525) derivatives has shown promise as antiprotozoal agents. For instance, certain highly substituted pyrimidine and pyrazole derivatives have been identified as effective antiplasmodial agents, capable of inhibiting both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov Some of these compounds also showed activity against Leishmania infantum and Leishmania tropica. nih.gov Specifically, 7H-pyrrolo[2,3-d]pyrimidine-4-amines were designed as potential inhibitors of Plasmodium falciparum calcium-dependent protein kinases, with several compounds showing promising inhibitory activity in the sub-micromolar range. nih.gov
While these findings establish the potential of the pyrido[2,3-d]pyrimidine scaffold and related structures against various protozoa, specific research data on their efficacy against Toxoplasma gondii, Pneumocystis carinii, and Cryptosporidium parvum is not detailed in the available sources.
Other Therapeutically Relevant Biological Activities
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an analog of the pyrido[2,3-d]pyrimidine core, has been identified as a promising new chemotype for the development of antiviral agents, particularly against flaviviruses. nih.govmdpi.com Studies have revealed that 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines are effective inhibitors of Zika virus (ZIKV) and dengue virus (DENV). nih.govmdpi.com Additionally, structurally similar 4,7-disubstituted pyrimido[4,5-d]pyrimidines have demonstrated intriguing antiviral activity against human coronaviruses, including HCoV-229E and HCoV-OC43. mdpi.com These findings suggest that the core pyrimidine structure is a viable starting point for designing broad-spectrum antiviral drugs. nih.gov
The Src tyrosine kinase, a non-receptor tyrosine kinase, plays a critical role in the process of osteoclast-mediated bone resorption. nih.gov Inhibition of this enzyme is a therapeutic strategy for diseases associated with excessive bone loss, such as osteoporosis. Pyrido[2,3-d]pyrimidin-7-ones have been designed as potent Src tyrosine kinase inhibitors. nih.gov By incorporating bone-binding components into the molecule, researchers developed compounds with a high affinity for hydroxyapatite, a primary mineral component of bone. nih.gov One such compound demonstrated significant antiresorptive activity in cell-based assays, confirming its potential to reduce bone loss. nih.gov A related class of compounds, substituted 5,7-diphenyl-pyrrolo[2,3-d]pyrimidines, also proved to be potent Src inhibitors that could reduce parathyroid hormone-induced bone resorption and prevent bone loss in animal models. nih.gov
Table 3: Therapeutically Relevant Activities of Pyrido[2,3-d]pyrimidine Analogs
| Biological Activity | Target / Virus | Compound Class | Key Findings |
|---|---|---|---|
| Antiviral | Zika Virus (ZIKV), Dengue Virus (DENV) | 4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidines | Promising activity against flaviviruses. nih.govmdpi.com |
| Antiviral | Human Coronavirus (HCoV-229E, HCoV-OC43) | 4,7-Disubstituted pyrimido[4,5-d]pyrimidines | Intriguing antiviral activity observed. mdpi.com |
| Antiresorptive | Src Tyrosine Kinase | Bone-targeted pyrido[2,3-d]pyrimidin-7-ones | High affinity for hydroxyapatite; demonstrated antiresorptive activity in vitro. nih.gov |
| Antiresorptive | Src Tyrosine Kinase | Substituted 5,7-diphenyl-pyrrolo[2,3-d]pyrimidines | Inhibited bone resorption in vitro and in vivo. nih.gov |
Computational and Theoretical Approaches in the Study of 7 Methylpyrido 2,3 D Pyrimidin 4 Amine
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein.
Analysis of Ligand-Protein Interactions and Binding Modes
Molecular docking studies are frequently employed to investigate how derivatives of the pyrido[2,3-d]pyrimidine (B1209978) scaffold fit into the binding sites of various protein targets. For instance, docking studies on pyrido[2,3-d]pyrimidine derivatives have been crucial in understanding their anticancer potential. When docked into the active sites of VEGFR-2 and HER-2, these compounds demonstrated binding modes comparable to established inhibitors like sorafenib. mdpi.com Key interactions often involve hydrogen bonds with critical amino acid residues in the kinase hinge region, such as Cys1045 and Asp1046 in VEGFR-2. mdpi.com
Similarly, for pyrrolo[2,3-d]pyrimidin-4-amine derivatives, a close analog, docking into the Janus kinase 1 (JAK1) active site revealed crucial hydrogen bond interactions with residues like Glu957 and Leu959. researchgate.net In another study targeting Monopolar spindle 1 (Mps1) kinase, pyrido[3,4-d]pyrimidine (B3350098) inhibitors formed stable hydrogen bonds with residues G605 and K529. mdpi.comnih.gov These interactions are fundamental for the stability of the ligand-protein complex.
Molecular dynamics (MD) simulations further refine the static picture provided by docking. These simulations model the movement of atoms in the complex over time, providing insights into its stability and the dynamics of key interactions. researchgate.netmdpi.com For example, MD simulations coupled with Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations have been used to calculate the binding free energies of pyrido[3,4-d]pyrimidine inhibitors with Mps1, confirming that van der Waals forces and nonpolar solvation energies are the primary drivers for binding. mdpi.com
Table 1: Examples of Key Amino Acid Interactions for Pyrido[2,3-d]pyrimidine Scaffolds
| Target Protein | Interacting Residues | Type of Interaction | Reference |
| VEGFR-2 | Cys1045, Asp1046, Glu885 | Hydrogen Bonding | mdpi.com |
| HER-2 | Not specified | Not specified | mdpi.com |
| JAK1 | Glu957, Leu959, Gly887 | Hydrogen Bonding | researchgate.net |
| Mps1 | G605, K529, I531, V539 | Hydrogen Bonding, van der Waals | mdpi.com |
| ZAP-70 | Lys369, Asp479 | Salt Bridge, DFG Motif Interaction | nih.gov |
| COX-2 | Not specified | Hydrogen Bonding, Hydrophobic | researchgate.net |
| EGFR | Not specified | Not specified | nih.gov |
Prediction of Inhibitory Activity and Selectivity
Computational models are instrumental in predicting the inhibitory activity and selectivity of new compounds. By analyzing the docking scores and binding energies of a series of molecules, researchers can prioritize the synthesis of those predicted to be most potent. For pyrido[2,3-d]pyrimidin-7(8H)-ones, computational studies were used to guide the introduction of new substituents at the C4 position to achieve activity against the ZAP-70 kinase, a previously unobserved target for this class. mdpi.com
Selectivity is a critical parameter in drug design, and computational methods can help elucidate its structural basis. For example, structure-guided design was employed to develop pyrido[2,3-d]pyrimidin-7(8H)-one-based inhibitors that are selective for MST3/4 kinases over the closely related MST1/2 kinases. researchgate.net This is often achieved by exploiting subtle differences in the amino acid composition of the active sites of the target proteins. researchgate.net
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. This "pharmacophore" serves as a template for designing new molecules with similar or improved activity.
Studies on pyrido[2,3-d]pyrimidine-4(1H)dione derivatives have utilized 3D-pharmacophore models to guide the synthesis of new potential anticancer agents. researchgate.net Similarly, new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed based on the essential pharmacophoric features of known Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov In the development of PI3K/mTOR inhibitors, the 2-(3-hydroxyphenyl) and C-4-morpholine groups on a pyridopyrimidine scaffold were identified as key pharmacophoric substituents responsible for dual inhibitory potency. mdpi.com This approach is a cornerstone of ligand-based drug design, where the structure of known active ligands informs the creation of new ones. mdpi.comnih.gov
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, involves computationally evaluating large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach drastically narrows down the number of compounds that need to be synthesized and tested experimentally.
A lead compound, 3-ethyl-5-methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, was identified as a potential cyclooxygenase-2 (COX-2) inhibitor through virtual screening of a compound library. researchgate.net In another successful example, a large commercial database of over 4 million compounds was screened in silico, leading to the identification of substituted pyrido[2,3-d]pyrimidines with potential activity in myotonic dystrophy models. nih.gov
This process is often coupled with the design of virtual or combinatorial libraries. Researchers can design a vast number of virtual compounds by systematically combining different building blocks and substituents around a core scaffold like pyrido[2,3-d]pyrimidine. researchgate.netmdpi.com For instance, a combinatorial library of pyrido[2,3-d]pyrimidin-7(8H)-ones was designed and synthesized to discover novel inhibitors of the hepatitis C virus (HCV). researchgate.net This strategy allows for a systematic exploration of the chemical space around the scaffold to optimize activity. dovepress.com
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable information on properties like molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution, which are crucial for understanding a molecule's stability and interaction capabilities. researchgate.net
In the study of pyrimidine (B1678525) derivatives, DFT calculations have been used to analyze their electronic properties in relation to their anti-proliferative activity. nih.gov These calculations help in understanding the reactivity and the nature of the interactions that these molecules can form with their biological targets, complementing the insights gained from molecular docking and dynamics. researchgate.net
Rational Drug Design Methodologies
Rational drug design encompasses all the computational approaches mentioned above, integrating them into a cohesive strategy to create novel therapeutic agents. It begins with understanding the biological target and the molecular basis of a disease.
The development of pyrido[2,3-d]pyrimidine derivatives as inhibitors for various kinases is a prime example of rational drug design. mdpi.com By combining molecular modeling to understand ligand-protein binding modes with structure-activity relationship (SAR) studies, researchers can make informed decisions on how to modify a lead compound to enhance its potency and selectivity. mdpi.commdpi.com This iterative cycle of design, synthesis, and testing, guided by computational insights, accelerates the journey from a chemical scaffold to a potential drug candidate. researchgate.net
Future Research Directions and Emerging Applications
Design and Synthesis of Highly Selective and Potent Inhibitors
A primary focus of ongoing research is the rational design of pyrido[2,3-d]pyrimidine (B1209978) derivatives that exhibit high potency and selectivity for specific biological targets. Achieving selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Researchers have demonstrated that subtle structural modifications to the pyrido[2,3-d]pyrimidin-7-one template can confer excellent selectivity. For instance, the introduction of a methyl group at the C-5 position was found to be sufficient to achieve remarkable selectivity for cyclin-dependent kinase 4 (Cdk4) over other Cdks and tyrosine kinases. researchgate.net Further optimization of this scaffold has led to the identification of highly potent Cdk4 inhibitors with significant antiproliferative activity in human tumor cells. researchgate.net
Structure-guided design is also being employed to develop selective inhibitors for other targets. By re-evaluating existing compounds and using structural insights, researchers have successfully optimized a p21-activated kinase (PAK) inhibitor to selectively target Mammalian STE20-like (MST) kinases 3 and 4 over the closely related MST1/2. researchgate.netbiorxiv.org Similarly, new Son of Sevenless 1 (SOS1) inhibitors based on the pyrido[2,3-d]pyrimidin-7-one scaffold have been designed, with one compound, 8u , showing activity comparable to existing inhibitors and excellent selectivity against a panel of six kinases that are often targeted by the same scaffold. nih.gov
Future efforts will likely continue to leverage computational modeling and structural biology to fine-tune the interactions between pyrido[2,3-d]pyrimidine derivatives and their targets, leading to the development of next-generation inhibitors with superior potency and specificity.
Exploration of Novel Biological Targets and Therapeutic Areas
While kinase inhibition remains a major application for this scaffold, its versatility allows for the exploration of a wide array of other biological targets and therapeutic areas. nih.govmdpi.com The pyrido[2,3-d]pyrimidine core has been successfully adapted to target various enzymes and receptors.
Historically, derivatives like Piritrexim have been developed as inhibitors of dihydrofolate reductase (DHFR), demonstrating anti-tumor and anti-parasitic properties. nih.gov More recent research has expanded the target landscape significantly.
Identified Biological Targets for the Pyrido[2,3-d]pyrimidine Scaffold:
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Kinases | Cdk4/6, mTOR, EGFR, HER-2, VEGFR-2, FGFR, Ephrin Receptors, MST3/4 | Oncology |
| GTPase Pathway | SOS1 (KRAS pathway regulator) | Oncology |
| Metabolic Enzymes | Dihydrofolate Reductase (DHFR), Biotin Carboxylase | Oncology, Infectious Disease |
| Other Enzymes | DNA Topoisomerase-II | Oncology |
| Structural Proteins | Tubulin | Oncology |
This table summarizes various biological targets that have been successfully modulated by compounds containing the pyrido[2,3-d]pyrimidine core, based on published research findings. researchgate.netresearchgate.netnih.govnih.govnih.govmdpi.com
The potential of this scaffold is not limited to oncology. For example, derivatives have been investigated as inhibitors of phosphodiesterase 5 and as HCV NS5B polymerase inhibitors. mdpi.com The ability to decorate the core structure at multiple positions provides a powerful tool for adapting the molecule to interact with diverse biological targets, opening up possibilities in cardiovascular, inflammatory, and infectious diseases. nih.govmdpi.com
Integration of Advanced Synthetic Methodologies with Biological Screening
The efficient synthesis of diverse libraries of pyrido[2,3-d]pyrimidine derivatives is essential for discovering new biologically active compounds. Modern synthetic organic chemistry offers powerful tools to achieve this. Two main approaches are typically used: building the bicyclic system from a preformed pyrimidine (B1678525) ring or constructing it from a substituted pyridine (B92270). nuph.edu.ua
Advanced methodologies are being integrated to enhance the efficiency and versatility of these syntheses:
Palladium-Catalyzed Cross-Coupling: Techniques like the Suzuki-Miyaura coupling are used to introduce diverse functional groups and aryl substituents onto the heterocyclic core, which is crucial for exploring structure-activity relationships (SAR). nih.govresearchgate.net
Multi-Component Reactions: Effective three-component, one-pot synthetic strategies have been developed to rapidly assemble the pyridine ring onto a functionalized pyrimidine precursor. nuph.edu.ua This approach allows for the creation of complex molecules in fewer steps, accelerating the drug discovery process.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of these heterocyclic systems. nih.gov
By combining these advanced synthetic methods with high-throughput biological screening, researchers can rapidly generate and evaluate large libraries of compounds. This integrated approach facilitates the identification of novel hits and the optimization of lead compounds against both established and novel biological targets.
Development of Dual or Multi-Targeted Agents
Targeting a single signaling pathway can sometimes lead to the development of resistance through the activation of compensatory pathways. A promising strategy to overcome this is the development of single molecules that can inhibit two or more targets simultaneously. The pyrido[2,3-d]pyrimidine scaffold is well-suited for the design of such dual- or multi-targeted agents.
Recent research has yielded several examples:
Dual hTopo-II and Tubulin Inhibitors: Inspired by natural flavonoids, researchers have synthesized 2,3-diaryl-pyridopyrimidin-4-imine/ones that act as dual inhibitors of human topoisomerase-II (hTopo-II) and tubulin polymerization, demonstrating potent antiproliferative effects against various cancer cell lines. nih.gov
Dual VEGFR-2/HER-2 Inhibitors: A series of novel cyanopyridones and pyrido[2,3-d]pyrimidines were designed and synthesized as anticancer agents with dual inhibitory action against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com
Dual PI3K/mTOR Inhibitors: The closely related pyrido[3,2-d]pyrimidine (B1256433) scaffold has been used to develop dual inhibitors of PI3K and mTOR, two key kinases in a critical cell growth pathway. nih.gov
The development of multi-targeted agents represents a sophisticated approach to cancer therapy, and the pyrido[2,3-d]pyrimidine core provides a robust framework for designing molecules with precisely tuned polypharmacology.
Translational Research Prospects for Lead Compound Development
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. The pyrido[2,3-d]pyrimidine scaffold has a proven track record in this regard, with Palbociclib (a pyrido[2,3-d]pyrimidin-7-one derivative) being a notable success story, having received FDA approval for the treatment of breast cancer. mdpi.comresearchgate.net
Future translational prospects for new lead compounds from this class are promising. The development pathway often involves:
Lead Optimization: Modifying initial hits to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
In Vitro Characterization: Assessing the compound's effect on cellular processes, such as proliferation, apoptosis, and cell cycle progression in relevant cancer cell lines. nih.gov
In Vivo Efficacy Studies: Evaluating the antitumor activity of lead compounds in animal models, such as human tumor xenografts in mice. researchgate.net For example, highly selective Cdk4 inhibitors based on this scaffold have been advanced to evaluation in mouse models of human breast carcinoma. researchgate.net
The established success of this scaffold provides a strong foundation and a clearer regulatory path for new drug candidates, encouraging further investment in their translational development.
Investigation of Synergistic Therapeutic Combinations
Combining targeted therapies with each other or with traditional chemotherapy is a cornerstone of modern oncology. Investigating synergistic combinations involving new pyrido[2,3-d]pyrimidine-based inhibitors is a critical area of future research.
Recent studies have already highlighted the potential for synergy:
A novel SOS1 inhibitor with the pyrido[2,3-d]pyrimidin-7-one scaffold demonstrated synergistic antiproliferative effects when combined with specific inhibitors of KRAS G12C or G12D mutations. nih.gov This is particularly relevant for treating KRAS-driven cancers, which are notoriously difficult to target.
Another derivative, a selective monopolar spindle 1 (Mps1) kinase inhibitor, showed promising synergy when tested in vivo in combination with the chemotherapy agent paclitaxel for the treatment of triple-negative breast cancer. nih.gov
Future research will systematically explore combinations of new pyrido[2,3-d]pyrimidine agents with other targeted drugs, immunotherapy, and conventional chemotherapy to identify the most effective treatment regimens for various cancers.
Q & A
Q. Advanced
- In vitro assays : Cytotoxicity is tested via MTT assays using cancer cell lines (e.g., MDA-MB-435, SKOV-3). IC₅₀ values vary due to cell-specific efflux pumps (e.g., Pgp-expressing lines show 7–10× resistance) .
- Enzyme inhibition : Kinase inhibition assays (e.g., JAK1 selectivity) require ATP concentration controls to avoid false positives .
- Data discrepancies : Stem from assay conditions (e.g., serum content, incubation time) or compound stability in DMSO .
How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced antitumor activity?
Q. Advanced
- Substituent effects : Methyl groups at the pyrido[2,3-d] position improve solubility, while aryl amines (e.g., 4-methoxyphenyl) enhance tubulin binding (IC₅₀ = 17–183 nM) .
- Scaffold flexibility : Hybridizing pyrrolo[2,3-d]pyrimidine with spirocarbocycles (e.g., 5-azaspiro[2.4]heptane) balances rigidity and hydrogen-bonding capacity, improving JAK1 selectivity (e.g., (R)-6c, >100× selectivity over JAK2) .
What strategies improve aqueous solubility for in vivo pharmacokinetic studies?
Q. Advanced
- Hydrophilic substitutions : Introducing N-alkyl chains (e.g., ethyl, propyl) or ionizable groups (e.g., HCl salts) increases solubility. For example, hydrochloride salts of N-(4-methoxyphenyl) derivatives achieve >10 mg/mL solubility in PBS .
- Prodrug approaches : Phosphorylated derivatives (e.g., cyclic 3',5'-phosphates) enhance bioavailability, as seen in tubercidin analogues .
How can regioisomeric byproducts be minimized during synthesis?
Q. Methodological
- Microwave conditions : Uniform heating reduces side reactions (e.g., Dimroth rearrangement vs. ring-opening) .
- Protecting groups : Use of tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) groups directs regioselectivity during cyclization .
- Chromatographic separation : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves regioisomers with <5% contamination .
What computational tools predict binding modes and optimize interactions with biological targets?
Q. Advanced
- Docking studies : Schrödinger Suite or AutoDock Vina models interactions with kinases (e.g., JAK1’s ATP-binding pocket). Key residues (e.g., Lys908, Glu966) form hydrogen bonds with the pyrimidine core .
- MD simulations : GROMACS simulations (50 ns) assess stability of analogue-target complexes, guiding substituent prioritization .
How are stability and degradation profiles assessed under physiological conditions?
Q. Methodological
- LC-MS stability assays : Incubate compounds in PBS (pH 7.4, 37°C) for 24–72 hours. Degradation products (e.g., hydrolyzed amines) are identified via m/z shifts .
- Forced degradation : Exposure to UV light (254 nm) or oxidative conditions (H₂O₂) reveals photolabile or oxidation-prone groups (e.g., methyl to carbonyl conversion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
